Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Catalog No.
S1899239
CAS No.
22784-59-4
M.F
C43H37ClP2Pd
M. Wt
757.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanidylbenzene;palladium(2+);triphenylphosphane...

CAS Number

22784-59-4

Product Name

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

IUPAC Name

methanidylbenzene;palladium(2+);triphenylphosphane;chloride

Molecular Formula

C43H37ClP2Pd

Molecular Weight

757.6 g/mol

InChI

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1

InChI Key

AVPBPSOSZLWRDN-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

Canonical SMILES

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2]

C-C Coupling Reactions

One of the primary applications of this catalyst is in promoting cross-coupling reactions, particularly C-C coupling reactions. These reactions form new carbon-carbon bonds between two different organic fragments. Palladium(II) acts as the central metal, facilitating the activation and manipulation of organic molecules. Triphenylphosphine ligands stabilize the palladium center and influence its reactivity.

For example, the Suzuki-Miyaura coupling reaction, a prominent C-C coupling reaction, utilizes this catalyst system. It allows for the coupling of aryl or vinyl boronic acids with various organic halides to form new carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, pharmaceuticals, and functional materials.

Heck Reactions

This catalyst system is also employed in Heck reactions, another type of C-C coupling reaction. Heck reactions involve the coupling of alkenes with aryl or vinyl halides to form new carbon-carbon bonds. The presence of the palladium catalyst and triphenylphosphine ligands enables the activation of the alkene and subsequent bond formation.

Heck reactions are valuable in organic synthesis for the construction of complex organic molecules with alkene functionalities. These functionalities are prevalent in natural products, pharmaceuticals, and advanced materials.

Other Applications

Beyond C-C coupling reactions, Benzylbis(triphenylphosphine)palladium(II) Chloride finds applications in various other organic transformations. Some examples include:

  • Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides.
  • Hiyama coupling: Coupling of organosilanes with aryl or vinyl halides.
  • Hydroamination reactions: Formation of carbon-nitrogen bonds.

Methanidylbenzene; palladium(2+); triphenylphosphane; chloride, commonly referred to as bis(triphenylphosphine)palladium(II) chloride, is a coordination compound featuring palladium as the central metal. It consists of two triphenylphosphine ligands and two chloride ions coordinated to a palladium(II) ion. This compound appears as a yellow solid and is known for its role in various catalytic processes in organic chemistry, particularly in cross-coupling reactions.

The molecular formula of this compound is C36H30Cl2P2PdC_{36}H_{30}Cl_2P_2Pd, with a molecular weight of approximately 701.9 g/mol. It exhibits a square planar geometry, which is typical for many palladium(II) complexes, and is insoluble in water but soluble in organic solvents such as benzene and toluene .

The primary reaction for synthesizing bis(triphenylphosphine)palladium(II) chloride involves the reaction of palladium(II) chloride with triphenylphosphine:

PdCl2+2PPh3PdCl2(PPh3)2\text{PdCl}_2+2\text{PPh}_3\rightarrow \text{PdCl}_2(\text{PPh}_3)_2

This compound serves as a catalyst in several important organic reactions, including:

  • Suzuki Coupling: A reaction between boronic acids and halides to form biaryl compounds.
  • Sonogashira Reaction: A coupling reaction between terminal alkynes and aryl halides.
  • Heck Reaction: A method for forming carbon-carbon bonds between alkenes and aryl halides .

The synthesis of bis(triphenylphosphine)palladium(II) chloride can be achieved through various methods:

  • Direct Reaction: Mixing palladium(II) chloride with triphenylphosphine in an organic solvent like ethanol at elevated temperatures (40-80°C).
  • Hydrochloric Acid Method: Dissolving palladium(II) chloride in hydrochloric acid followed by the addition of triphenylphosphine in ethanol under controlled conditions .

These methods yield the compound with varying efficiencies based on the specific conditions employed.

Bis(triphenylphosphine)palladium(II) chloride is primarily used as a catalyst in organic synthesis. Its applications include:

  • Cross-Coupling Reactions: Essential for forming carbon-carbon bonds in pharmaceuticals and materials science.
  • Catalytic Processes: Employed in various reactions such as the Negishi reaction, which involves coupling organozinc reagents with organic halides.
  • Research: Utilized in studies exploring new catalytic systems and methodologies in organic chemistry .

Studies on bis(triphenylphosphine)palladium(II) chloride often focus on its interactions with various substrates during catalytic processes. The effectiveness of this compound as a catalyst can be influenced by factors such as ligand choice, substrate structure, and reaction conditions. Research has shown that modifying the phosphine ligands can significantly alter the reactivity and selectivity of the palladium complex .

Several compounds share structural similarities with bis(triphenylphosphine)palladium(II) chloride, particularly those involving palladium coordination complexes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphine)palladium(II) chlorideCoordination complexDifferent phosphine ligand leading to varied reactivity
Tetrakis(triphenylphosphine)palladium(0)Zero oxidation stateMore electron-rich, often used in different catalytic contexts
Palladium(II) acetateCoordination complexUsed primarily for cross-coupling reactions

These compounds differ mainly in their ligand composition and oxidation states, which affect their catalytic properties and applications in synthetic chemistry. Bis(triphenylphosphine)palladium(II) chloride stands out due to its effectiveness in catalyzing a wide range of important organic reactions while maintaining stability under various conditions .

Dates

Modify: 2023-08-16

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